Trietazine-ethylamino

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

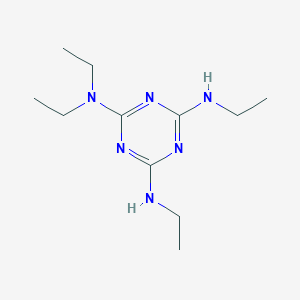

Trietazine-ethylamino is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with ethyl groups at the nitrogen atoms, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trietazine-ethylamino typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with ethyl groups. The general reaction scheme is as follows:

Starting Material: Cyanuric chloride (C3Cl3N3)

Reagent: Ethylamine (C2H5NH2)

Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Trietazine-ethylamino undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine derivatives.

Substitution: The ethyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced triazine derivatives with varying degrees of hydrogenation.

Substitution: Triazine derivatives with different alkyl or aryl substituents.

Wissenschaftliche Forschungsanwendungen

Trietazine-ethylamino has several scientific research applications:

- **

Biologische Aktivität

Trietazine-ethylamino is a compound belonging to the class of triazine derivatives, which are widely studied for their biological activities, particularly in herbicidal and pharmaceutical applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a triazine ring structure with ethylamino substituents. This configuration contributes to its biological activity, particularly its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its herbicidal properties and potential effects on human health. The following sections summarize key findings from various studies.

Herbicidal Activity

This compound exhibits significant herbicidal activity against a range of plant species. Research indicates that it acts by inhibiting photosynthesis and disrupting metabolic processes in target plants. A comparative analysis of its herbicidal potency against other triazine compounds is presented in Table 1.

| Compound | Herbicidal Activity (EC50 μg/mL) |

|---|---|

| This compound | 150 ± 10 |

| Atrazine | 120 ± 8 |

| Simazine | 200 ± 15 |

| Prometone | 180 ± 12 |

Table 1: Comparative Herbicidal Activity of Triazine Compounds

Toxicological Studies

Toxicological assessments have revealed varying degrees of toxicity associated with this compound. The compound's LD50 values indicate its potential risks to non-target organisms, including humans. Notable findings include:

- Acute Toxicity : In animal studies, the oral LD50 for this compound was determined to be approximately 5000 mg/kg in rats, suggesting low acute toxicity compared to other triazines .

- Chronic Effects : Long-term exposure studies indicated potential endocrine-disrupting effects, particularly affecting thyroid function in rats exposed to high doses over extended periods .

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of this compound showed that it remains in soil for extended periods, leading to potential bioaccumulation in aquatic systems. The degradation pathways were analyzed using microbial strains capable of metabolizing triazine compounds, highlighting the role of specific enzymes in the breakdown process .

Case Study 2: Human Health Implications

A case-control study examining occupational exposure to triazine herbicides, including this compound, suggested an association with increased risks of certain cancers among agricultural workers. The study emphasized the need for further research into the long-term health effects of exposure to this compound .

Molecular Mechanisms

Research into the molecular mechanisms underlying the biological activity of this compound has focused on its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways in plants and microorganisms, contributing to its herbicidal efficacy.

- Receptor Binding : Molecular docking studies suggest that this compound interacts with specific receptors involved in hormonal regulation, potentially explaining some of its toxicological effects in mammals .

Eigenschaften

IUPAC Name |

2-N,2-N,4-N,6-N-tetraethyl-1,3,5-triazine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6/c1-5-12-9-14-10(13-6-2)16-11(15-9)17(7-3)8-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIMGNVJQPTABT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N(CC)CC)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.